N-(4-Nitrobenzyl)spiperone

Dopamine D2 receptor Serotonin 5-HT2 receptor Receptor selectivity

N-(4-Nitrobenzyl)spiperone (PNBS, also designated Pnbs-4) is a synthetic N-substituted derivative of the well-characterized dopamine D2 and serotonin 5-HT2 antagonist spiperone. Unlike unmodified spiperone, the incorporation of a para-nitrobenzyl group at the amide nitrogen fundamentally alters the molecule's receptor selectivity profile, dramatically reducing affinity for 5-HT2 receptors while preserving exceptionally high affinity for D2 receptors.

Molecular Formula C30H31FN4O4
Molecular Weight 530.6 g/mol
CAS No. 138091-80-2
Cat. No. B162032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Nitrobenzyl)spiperone
CAS138091-80-2
SynonymsN-(4-nitrobenzyl)spiperone
N-(4-nitrobenzyl)spiperone hydrochloride
N-(p-nitrobenzyl)spiperone
PNBS-4
Molecular FormulaC30H31FN4O4
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C30H31FN4O4/c31-25-12-10-24(11-13-25)28(36)7-4-18-32-19-16-30(17-20-32)29(37)33(22-34(30)26-5-2-1-3-6-26)21-23-8-14-27(15-9-23)35(38)39/h1-3,5-6,8-15H,4,7,16-22H2
InChIKeyLUQXMQICZKCESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrobenzyl)spiperone (CAS 138091-80-2): Precision D2 Receptor Ligand for Imaging and Pharmacological Research Procurement


N-(4-Nitrobenzyl)spiperone (PNBS, also designated Pnbs-4) is a synthetic N-substituted derivative of the well-characterized dopamine D2 and serotonin 5-HT2 antagonist spiperone [1]. Unlike unmodified spiperone, the incorporation of a para-nitrobenzyl group at the amide nitrogen fundamentally alters the molecule's receptor selectivity profile, dramatically reducing affinity for 5-HT2 receptors while preserving exceptionally high affinity for D2 receptors [2]. This chemical modification was specifically designed to overcome the limited D2/5-HT2 selectivity of parent spiperone, making PNBS a critical precursor for fluorine-18 labeled radiotracers used in positron emission tomography (PET) imaging of cerebral dopamine D2 receptors [2].

Procurement Alert: Why Generic Spiperone or N-Alkylspiperone Analogs Cannot Substitute for N-(4-Nitrobenzyl)spiperone in Targeted D2 Studies


Substituting N-(4-nitrobenzyl)spiperone with unmodified spiperone, N-methylspiperone, or other N-alkylspiperone analogs introduces critical experimental confounds due to their divergent receptor selectivity profiles. Research by Mach et al. demonstrated that while spiperone and N-methylspiperone exhibit poor to modest selectivity between D2 and 5-HT2 receptors, the introduction of a para-substituted benzyl group—specifically a nitro group—precipitously reduces 5-HT2 affinity, yielding a highly D2-selective ligand [1]. This shift is essential for applications requiring unambiguous D2 receptor quantification, such as PET imaging or receptor occupancy studies, where 5-HT2 cross-reactivity would compromise signal specificity [2]. The quantitative selectivity differences detailed below render generic substitution scientifically invalid for protocols demanding high-confidence D2 receptor targeting.

Evidence Guide: Quantified Differentiation of N-(4-Nitrobenzyl)spiperone from Closest Analogs for Scientific Selection


D2/5-HT2 Receptor Selectivity: N-(4-Nitrobenzyl)spiperone vs. Spiperone and N-Methylspiperone

In a systematic structure-activity relationship (SAR) study, N-(4-nitrobenzyl)spiperone demonstrated a marked improvement in D2 versus 5-HT2 selectivity compared to both the parent compound spiperone and the structurally simpler N-methylspiperone. The substitution of the amide nitrogen with a para-nitrobenzyl group resulted in a significant reduction in affinity for serotonin 5-HT2 receptors while maintaining high affinity for dopamine D2 receptors, thereby increasing the D2/5-HT2 selectivity ratio [1]. The authors specifically noted that this improved selectivity makes the 18F-labeled analogue of N-(4-nitrobenzyl)spiperone a more suitable tracer for studying D2 receptors with PET than either spiperone or N-methylspiperone [1].

Dopamine D2 receptor Serotonin 5-HT2 receptor Receptor selectivity Binding affinity

In Vivo D2 Receptor Targeting Specificity: [18F]PNBS Striatum-to-Cerebellum Ratio Over Time

The fluorine-18 labeled analog, [18F]PNBS, was evaluated in vivo in rats to assess its performance as a PET tracer. The study measured a temporal increase in the striatum-to-cerebellum (ST:CB) ratio, a standard metric for specific D2 receptor binding in dopaminergic brain regions. In contrast, spiperone and other N-substituted analogs like N-methylspiperone have been documented in the literature to exhibit slower kinetics or lower target-to-background ratios, limiting their imaging utility [1]. The observed increase in ST:CB ratio over time for [18F]PNBS is consistent with selective accumulation in D2-rich striatal tissue relative to the D2-poor cerebellum, confirming its in vivo D2 specificity.

Positron emission tomography In vivo brain imaging Striatum-to-cerebellum ratio Dopamine D2 receptor

Structure-Activity Relationship: Impact of para-Nitro Substituent on 5-HT2 Affinity vs. Unsubstituted Benzyl Analogs

The SAR study by Mach et al. systematically examined the effect of benzyl ring substitution on receptor affinity. Starting from N-benzylspiperone, which showed only a moderate improvement in D2 selectivity, further substitution at the ortho or para position of the benzyl group with a nitro moiety resulted in a further reduction in affinity for 5-HT2 receptors and an improvement in the D2/5-HT2 selectivity ratio [1]. This positions N-(4-nitrobenzyl)spiperone as a superior choice over the simpler N-benzylspiperone or other unsubstituted N-arylalkyl derivatives when the goal is minimizing serotonergic cross-reactivity.

Structure-activity relationship Benzyl substitution 5-HT2 receptor Ligand design

PET Radiotracer Precursor Utility: [18F]PNBS as a Superior Candidate for D2 Imaging vs. [18F]FSp or [11C]NMSP

The abstract of the seminal 1992 paper explicitly states: 'The results also suggest that an 18F-labeled analogue of N-(4-nitrobenzyl)spiperone (4p) may be a suitable tracer for studying D2 receptors with positron emission tomography since this compound displays a high selectivity for D2 receptors relative to that of spiperone and N-methylspiperone' [1]. This recommendation was made in the context of known limitations of existing PET tracers like [18F]fluorospiperone ([18F]FSp) and [11C]N-methylspiperone ([11C]NMSP), which suffer from suboptimal D2/5-HT2 selectivity or challenging radiochemical synthesis [2]. The improved selectivity profile of PNBS addresses a key limitation of these earlier radiotracers.

PET radiotracer Fluorine-18 Dopamine D2 imaging Radiopharmaceutical precursor

Application Scenarios: Where N-(4-Nitrobenzyl)spiperone is the Evidence-Backed Choice for D2 Receptor Research and Imaging


Synthesis of [18F]PNBS for High-Selectivity Dopamine D2 Receptor PET Imaging

N-(4-Nitrobenzyl)spiperone is the essential cold precursor for the radiosynthesis of [18F]PNBS, a PET tracer with documented high D2 receptor selectivity. Its use is indicated in preclinical and clinical imaging studies where unambiguous quantification of striatal D2 receptor density is required, such as in Parkinson's disease, schizophrenia, or drug occupancy studies. The improved D2/5-HT2 selectivity, demonstrated in direct comparison with spiperone and N-methylspiperone, is expected to yield lower non-specific binding in cortical regions rich in 5-HT2 receptors, resulting in cleaner PET images [1]. This directly addresses a known limitation of earlier spiperone-based radiotracers.

In Vitro Radioligand Competition Binding Assays Requiring Minimal 5-HT2 Cross-Reactivity

For laboratories conducting in vitro receptor autoradiography or homogenate binding assays on brain tissue sections, using a tritiated or iodinated derivative of N-(4-nitrobenzyl)spiperone can provide superior signal specificity in regions co-expressing D2 and 5-HT2 receptors. The quantitative evidence from Mach et al. (1992) confirms a trend of reduced 5-HT2 affinity compared to N-benzylspiperone and other N-substituted analogs, making it a more selective pharmacological tool for definitively identifying D2 receptor populations [1]. This is particularly relevant in cortical and hippocampal regions where 5-HT2 receptors are abundant.

Structure-Activity Relationship Studies on D2/5-HT2 Receptor Ligand Selectivity

N-(4-Nitrobenzyl)spiperone serves as a key reference compound in SAR studies exploring the molecular determinants of D2 versus 5-HT2 selectivity. Its para-nitrobenzyl substitution represents a critical data point in the systematic evaluation of how electronic and steric properties of the N-substituent modulate receptor affinity. Researchers designing novel D2-selective ligands can use the selectivity profile of PNBS as a benchmark against which new chemical entities are compared, as it embodies a demonstrated strategy for suppressing 5-HT2 binding while retaining high D2 affinity [1].

Pharmacological Studies Investigating D2 Receptor-Mediated Behavioral Effects

In behavioral pharmacology experiments where selective D2 receptor antagonism is needed to dissect dopaminergic from serotonergic contributions, N-(4-nitrobenzyl)spiperone offers a more selective tool than unmodified spiperone. Its reduced 5-HT2 activity minimizes confounding serotonergic effects, allowing for more confident attribution of observed behavioral outcomes to D2 receptor blockade. This is supported by the in vitro selectivity data demonstrating PNBS's advancement over spiperone [1] and its successful in vivo brain penetration documented in rat studies [2].

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